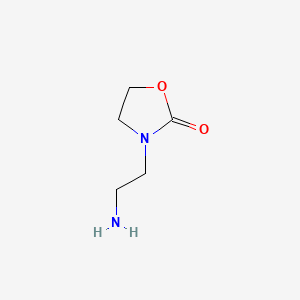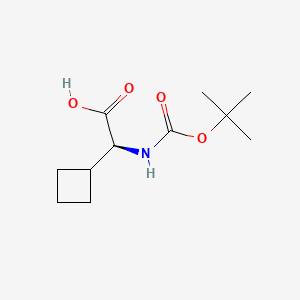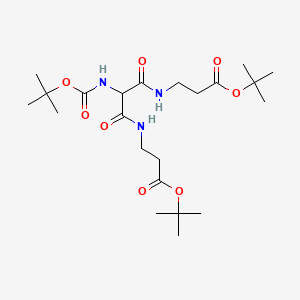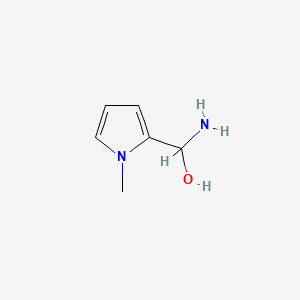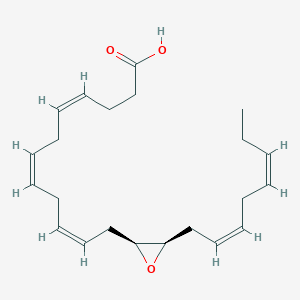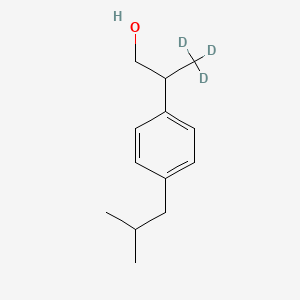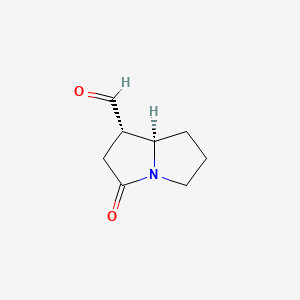
4-Morpholinamine,3,5-dimethyl-,trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinamine,3,5-dimethyl-,trans-(9CI) is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 3 and 5 positions and an amine group at the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-Morpholinamine,3,5-dimethyl-,trans-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine and suitable methylating agents.
Methylation: The morpholine ring is methylated at the 3 and 5 positions using methylating agents under controlled conditions.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Morpholinamine,3,5-dimethyl-,trans-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
4-Morpholinamine,3,5-dimethyl-,trans-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Morpholinamine,3,5-dimethyl-,trans-(9CI) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Morpholinamine,3,5-dimethyl-,trans-(9CI) can be compared with other similar compounds, such as:
Morpholine: The parent compound without methyl substitutions.
3,5-Dimethylmorpholine: A similar compound with methyl groups but lacking the amine group.
4-Morpholinamine: A compound with an amine group but without methyl substitutions.
The uniqueness of 4-Morpholinamine,3,5-dimethyl-,trans-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
152813-25-7 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.191 |
IUPAC Name |
(3R,5R)-3,5-dimethylmorpholin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
BERKOVZFCSNAEZ-PHDIDXHHSA-N |
SMILES |
CC1COCC(N1N)C |
Synonyms |
4-Morpholinamine,3,5-dimethyl-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


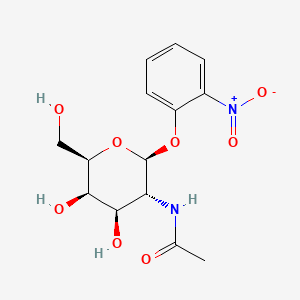
![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)
